An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to the established biological activities of the 2-amino-1,3,4-thiadiazole scaffold. This document outlines a detailed experimental protocol for its synthesis, summarizes its key chemical and physical properties, and discusses its potential mechanisms of action based on existing research on related compounds.
Chemical Properties and Characterization Data
5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine is a small molecule with the molecular formula C₈H₆N₄O₂S.[1] A summary of its key identifiers and computed properties is provided in the table below. While specific experimental data for the melting point and spectroscopic analysis of the 3-nitro isomer are not widely available in the cited literature, data for the analogous 4-nitro isomer and other derivatives provide valuable reference points.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₄O₂S | [1] |
| Molecular Weight | 222.23 g/mol | [1] |
| CAS Number | 833-47-6 | [1] |
| PubChem CID | 256343 | [1] |
| IUPAC Name | 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine | [1] |
| Melting Point | 257-261 °C (for 4-nitro isomer) | [2] |
Spectroscopic Data Summary:
| Technique | Expected Peaks/Signals |
| FT-IR (KBr, cm⁻¹) | Broad bands for N-H stretching (amine), characteristic peaks for C=N stretching of the thiadiazole ring, strong peaks for asymmetric and symmetric stretching of the NO₂ group, and bands corresponding to aromatic C-H and C-S-C bonds. |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the amine protons (NH₂) and distinct aromatic protons of the 3-nitrophenyl ring. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the two distinct carbons of the thiadiazole ring and the six carbons of the 3-nitrophenyl ring. |
| Mass Spectrometry (m/z) | A molecular ion peak [M]⁺ at approximately 222, with characteristic fragmentation patterns.[1] |
Experimental Protocol: Synthesis
The synthesis of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine is typically achieved through the acid-catalyzed cyclization of 3-nitrobenzoic acid and thiosemicarbazide. The following protocol is a generalized procedure based on established methods for the synthesis of similar 1,3,4-thiadiazole derivatives.[3][4]
Materials:
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3-Nitrobenzoic acid
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Thiosemicarbazide
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Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)
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Ethanol
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Crushed Ice
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Ammonia solution (for neutralization)
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Distilled water
Procedure:
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Reaction Setup: In a round-bottom flask, combine equimolar amounts of 3-nitrobenzoic acid and thiosemicarbazide.
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Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphorus oxychloride to the mixture with constant stirring. This step should be performed in a fume hood due to the corrosive and hazardous nature of the reagents.
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Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
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Work-up: After completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice.
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Precipitation and Neutralization: The crude product will precipitate out of the solution. Neutralize the acidic mixture with a suitable base, such as ammonia solution, to ensure complete precipitation.
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Filtration and Washing: Filter the precipitate using a Buchner funnel and wash it thoroughly with cold distilled water to remove any remaining acid and inorganic impurities.
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Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine.
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Drying: Dry the purified product in a desiccator or a vacuum oven at an appropriate temperature.
Workflow and Diagrams
Synthesis Workflow
The synthesis of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine follows a straightforward workflow, as depicted in the diagram below.
Caption: A schematic representation of the synthesis workflow for 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine.
Potential Signaling Pathways
The biological activity of 2-amino-1,3,4-thiadiazole derivatives has been linked to the inhibition of key cellular signaling pathways. While the specific pathways affected by the 3-nitro isomer require further investigation, research on analogous compounds suggests potential mechanisms of action.
One proposed mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade in cell proliferation and survival.[5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis, highlighting the anticancer potential of this class of compounds.
Caption: Proposed inhibitory action of 2-amino-1,3,4-thiadiazole derivatives on the ERK signaling pathway.
Another potential target for this class of compounds is inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo biosynthesis of guanine nucleotides.[6] Inhibition of IMPDH depletes the intracellular pool of guanine nucleotides, thereby disrupting DNA and RNA synthesis and leading to antiproliferative effects.
Caption: The inhibitory effect of 2-amino-1,3,4-thiadiazole metabolites on the IMPDH pathway.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine. The outlined synthetic protocol offers a reliable method for its preparation, and the summarized characterization data provides a basis for its identification. The exploration of potential biological mechanisms through the inhibition of the ERK and IMPDH pathways underscores the therapeutic potential of this compound class. Further research is warranted to elucidate the specific biological activities and signaling pathways modulated by the 3-nitro isomer, which will be crucial for its future development as a potential therapeutic agent.
References
- 1. 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine | C8H6N4O2S | CID 256343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-AMINO-5-(4-NITROPHENYL)-1 3 4-THIADIA& | 833-63-6 [chemicalbook.com]
- 3. jetir.org [jetir.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]
